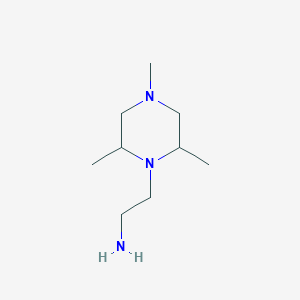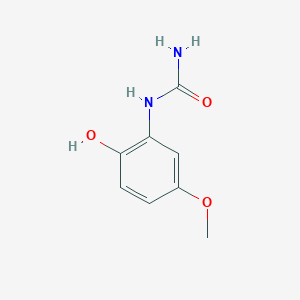
5-Acetyl-2-methyl-5H-1,3-dioxolo(4,5-f)indole-7-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-2-methyl-5H-1,3-dioxolo(4,5-f)indole-7-acetic acid is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is notable for its unique structure, which includes a dioxolo ring fused to an indole core, making it a subject of interest in synthetic organic chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-methyl-5H-1,3-dioxolo(4,5-f)indole-7-acetic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-methyl-5H-1,3-dioxolo(4,5-f)indole-7-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketones or other functional groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
5-Acetyl-2-methyl-5H-1,3-dioxolo(4,5-f)indole-7-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways involving indole derivatives.
Medicine: It has potential therapeutic applications due to its structural similarity to bioactive indole compounds.
Mechanism of Action
The mechanism of action of 5-Acetyl-2-methyl-5H-1,3-dioxolo(4,5-f)indole-7-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolo ring and indole core play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a simpler structure.
5-Methoxyindole-3-acetic acid: A derivative with a methoxy group, affecting its biological activity.
2-Methylindole-3-acetic acid: Similar in structure but lacks the dioxolo ring.
Uniqueness
5-Acetyl-2-methyl-5H-1,3-dioxolo(4,5-f)indole-7-acetic acid is unique due to its fused dioxolo ring, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other indole derivatives and enhances its potential in various applications .
Properties
CAS No. |
50332-09-7 |
|---|---|
Molecular Formula |
C14H13NO5 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
2-(5-acetyl-2-methyl-[1,3]dioxolo[4,5-f]indol-7-yl)acetic acid |
InChI |
InChI=1S/C14H13NO5/c1-7(16)15-6-9(3-14(17)18)10-4-12-13(5-11(10)15)20-8(2)19-12/h4-6,8H,3H2,1-2H3,(H,17,18) |
InChI Key |
JSYRJBIDYCPYHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1OC2=C(O1)C=C3C(=C2)C(=CN3C(=O)C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


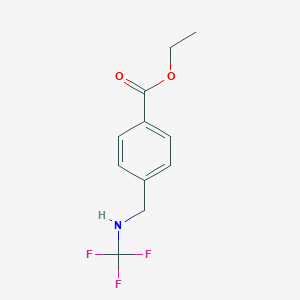
![7-Methyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13958172.png)
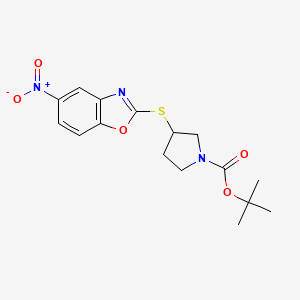
![Ethyl [(4-methoxy-2-nitrophenyl)imino]acetate](/img/structure/B13958180.png)
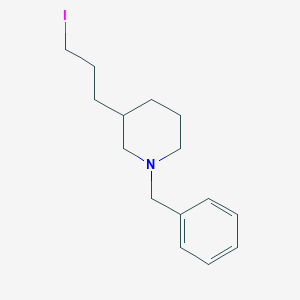


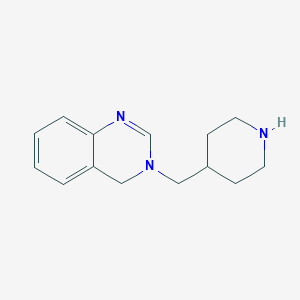
![5-[(Methylsulfanyl)methyl]-3-oxo-2,3-dihydro-1,2-oxazole-4-carbonyl chloride](/img/structure/B13958231.png)
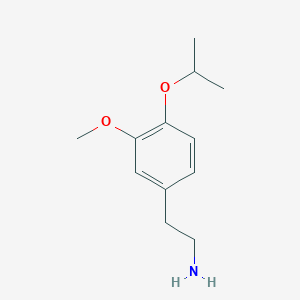
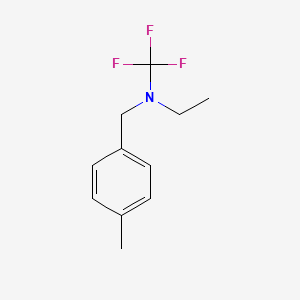
![{(S)-1-[(6-Chloro-pyridin-3-ylmethyl)-ethyl-carbamoyl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13958254.png)
